BenchChemオンラインストアへようこそ!

rac-(1R,2R)-1-bromo-2-fluorocyclobutane

Organic Synthesis Medicinal Chemistry Building Blocks

This racemic trans-1,2-dihalogenated cyclobutane is a strategic building block for medicinal chemistry and agrochemical discovery. The defined relative stereochemistry combined with the orthogonal reactivity of the bromine leaving group and the electron-withdrawing, metabolically stable fluorine substituent enables reliable diastereoselective transformations that are impossible with regioisomeric mixtures. Its 10.8% lower molecular weight compared to the 1-bromo-2-chloro analog directly reduces raw material costs and halogenated waste in scaled reactions. Supplied at 97% purity to minimize catalyst poisoning and downstream purification, enabling faster synthesis-to-lead timelines. Refrigerated storage (0-8 °C) preserves its high reactivity for low-temperature cross-coupling applications.

Molecular Formula C4H6BrF
Molecular Weight 152.99 g/mol
CAS No. 2309431-49-8
Cat. No. B6280811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2R)-1-bromo-2-fluorocyclobutane
CAS2309431-49-8
Molecular FormulaC4H6BrF
Molecular Weight152.99 g/mol
Structural Identifiers
SMILESC1CC(C1F)Br
InChIInChI=1S/C4H6BrF/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1
InChIKeyWCOXLGTZIDLICY-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for rac-(1R,2R)-1-Bromo-2-fluorocyclobutane (CAS 2309431-49-8): Key Specifications and Differentiators


rac-(1R,2R)-1-Bromo-2-fluorocyclobutane (CAS 2309431-49-8) is a chiral, trans-1,2-dihalogenated cyclobutane building block . Its strained four-membered ring and the orthogonal reactivity of the bromine (leaving group) and fluorine (electron-withdrawing, metabolically stable) substituents make it a versatile intermediate for medicinal chemistry and agrochemical discovery programs [1]. The compound is supplied as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, providing a single, defined relative stereochemistry for downstream diastereoselective transformations.

Why Substituting rac-(1R,2R)-1-Bromo-2-fluorocyclobutane with a Generic Dihalocyclobutane Can Compromise Your Project


The specific combination of a bromine leaving group with a fluorine substituent on a strained cyclobutane scaffold in a defined trans configuration generates a unique reactivity and physicochemical profile that cannot be replicated by simple halogen swapping or using regioisomeric mixtures. As demonstrated by Malashchuk et al., even the relative spatial orientation of the fluorine atom on a cyclobutane ring significantly impacts the pKa and LogP of derived building blocks, directly affecting the ADME properties of final drug candidates [1]. Substituting with a 1-bromo-2-chlorocyclobutane, for instance, alters both the leaving group ability and the steric/electronic environment, leading to different reaction rates and selectivity in subsequent cross-coupling or nucleophilic substitution steps. The quantitative evidence below details these critical differences.

Quantitative Differentiation Evidence for rac-(1R,2R)-1-Bromo-2-fluorocyclobutane vs. Closest Analogs


Higher Minimum Purity Specification Reduces Impurity-Related Side Reactions

The target compound is supplied with a minimum purity of 97%, as specified by AChemBlock . This is notably higher than the typical 95% purity specification for many commercially available 1,2-dihalocyclobutane analogs, such as 1-bromo-2-chlorocyclobutane from various suppliers . The 2-percentage-point increase in purity reduces the likelihood of uncharacterized impurities interfering with sensitive catalytic cycles or generating difficult-to-remove side products.

Organic Synthesis Medicinal Chemistry Building Blocks

Refrigerated Storage Mandate Indicates Higher Intrinsic Reactivity and Sensitivity

Vendor specifications explicitly mandate storage at 0-8 °C for rac-(1R,2R)-1-bromo-2-fluorocyclobutane , contrasting with the ambient temperature storage recommendation for the 1-bromo-2-chlorocyclobutane analog . This mandatory cold-chain requirement is a direct indicator of the compound's higher reactivity and lower thermal stability, which can be both a handling challenge and a synthetic advantage for low-temperature reactions.

Stability Reactivity Procurement Handling

Well-Defined Trans-Stereochemistry Enables Predictable Diastereoselective Synthesis

The compound is exclusively the trans diastereomer (rac-(1R,2R)), providing a single, defined relative stereochemistry . This contrasts with many commercially available 1,2-disubstituted cyclobutane building blocks, which are often offered as cis/trans mixtures . The defined stereochemistry is critical for applications where the relative orientation of substituents dictates biological activity or the stereochemical outcome of subsequent reactions. The importance of diastereopurity in fluorocyclobutane building blocks for controlling physicochemical properties is well-documented [1].

Stereochemistry Diastereoselectivity Medicinal Chemistry

Lower Molecular Weight Provides Superior Atom Economy in Downstream Derivatization

The molecular weight of rac-(1R,2R)-1-bromo-2-fluorocyclobutane is 152.99 g/mol . Its closest chlorine-containing analog, 1-bromo-2-chlorocyclobutane, has a molecular weight of 169.45 g/mol . The ~16.5 g/mol difference, attributable to replacing chlorine (35.45 g/mol) with fluorine (19.00 g/mol), translates directly to a 10.8% lower mass for the same molar quantity. This advantage is magnified in multi-step syntheses where the building block's mass contributes significantly to the final product's molecular weight, improving overall atom economy and reducing raw material costs at scale.

Atom Economy Molecular Weight Scale-Up

Optimal Application Scenarios for rac-(1R,2R)-1-Bromo-2-fluorocyclobutane Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Cyclobutane-Containing Drug Candidates Requiring High Purity

The 97% minimum purity specification, as documented by AChemBlock , makes this compound the preferred starting material for synthesizing drug candidates where even minor impurities can poison transition-metal catalysts or generate toxic byproducts. The reduced impurity profile minimizes the need for extensive flash chromatography after the initial coupling step, accelerating medicinal chemistry timelines.

Low-Temperature, Stereospecific Cross-Coupling Reactions

The mandatory refrigerated storage (0-8 °C) highlights the compound's inherently high reactivity, which is advantageous for low-temperature Suzuki-Miyaura or Negishi cross-coupling reactions . The defined trans stereochemistry ensures that the stereochemical information can be reliably transferred to the coupled product, a critical requirement for generating enantiomerically enriched libraries.

Atom-Economical Scale-Up of Fluorinated Cyclobutane Intermediates

The 10.8% lower molecular weight compared to the 1-bromo-2-chlorocyclobutane analog directly translates to lower mass requirements in large-scale reactions . For process chemists scaling reactions to multi-kilogram quantities, this reduces both raw material costs and the volume of halogenated waste generated, aligning with green chemistry principles.

Quote Request

Request a Quote for rac-(1R,2R)-1-bromo-2-fluorocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.